2-Octenylsuccinic Anhydride

Description

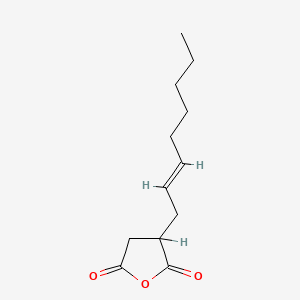

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Esterification of Polysaccharides with 2-Octenylsuccinic Anhydride (OSA)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The chemical modification of polysaccharides is a cornerstone of advanced material science, with profound implications for the pharmaceutical and food industries. Esterification with 2-Octenylsuccinic anhydride (OSA) is a premier technique for imparting amphiphilic properties to naturally hydrophilic polysaccharides. This modification introduces a hydrophobic octenyl chain and a hydrophilic carboxyl group, transforming the polymer into a powerful stabilizer for emulsions and an effective encapsulation agent. This guide provides an in-depth exploration of the core chemical mechanism of OSA esterification, a detailed examination of the critical process parameters that govern the reaction's efficiency and outcome, and standardized protocols for synthesis and characterization. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique functional properties of OSA-modified polysaccharides for applications ranging from advanced drug delivery systems to the stabilization of complex formulations.

Introduction to Polysaccharide Esterification

Native polysaccharides, such as starch, dextran, and cellulose, are abundant, biocompatible, and biodegradable polymers.[1] However, their utility in many advanced applications is limited by their inherent hydrophilicity. Chemical modification is employed to tailor their physicochemical properties, and among the most impactful modifications is esterification.[2] Esterification with 2-Octenylsuccinic anhydride (OSA) is a widely adopted method that covalently attaches hydrophobic octenylsuccinyl groups to the polysaccharide backbone.[3] This process was first patented by Caldwell and Wurzburg in 1953 and has since become a vital tool for creating amphiphilic hydrocolloids.[3]

The resulting OSA-modified polysaccharide possesses both a lipophilic (oil-loving) octenyl tail and a hydrophilic (water-loving) polysaccharide backbone and carboxyl group. This dual nature allows it to adsorb at oil-water interfaces, effectively reducing interfacial tension and stabilizing emulsions.[4] These unique properties are harnessed in a variety of fields, most notably in the food industry as emulsifiers and encapsulating agents, and increasingly in pharmaceuticals for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6]

The Core Mechanism of OSA Esterification

The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl groups (-OH) on the glucose units of the polysaccharide act as nucleophiles, attacking the electrophilic carbonyl carbon of the cyclic 2-Octenylsuccinic anhydride. The reaction is almost exclusively carried out in an aqueous slurry under mild alkaline conditions.[7]

The key steps are:

-

Activation of Polysaccharide: The reaction is conducted at an alkaline pH, typically between 8.0 and 9.0.[7][8] The hydroxide ions (OH⁻) in the solution deprotonate some of the hydroxyl groups on the polysaccharide, converting them into more potent nucleophilic alkoxide ions (R-O⁻).

-

Nucleophilic Attack: The activated alkoxide ion attacks one of the carbonyl carbons of the OSA molecule. This leads to the cleavage of a carbon-oxygen bond in the anhydride ring.

-

Ring Opening & Ester Bond Formation: The cyclic anhydride ring opens, forming a stable ester bond (R-O-C=O) that links the OSA moiety to the polysaccharide backbone. This step also generates a free carboxyl group (-COOH) from the other end of the OSA molecule, which exists predominantly in its carboxylate form (-COO⁻) at the alkaline reaction pH.[2][9]

This modification imparts the crucial amphiphilic character, introducing both a hydrophobic C8 alkyl chain and a hydrophilic anionic carboxyl group.[10][11]

Critical Parameters Influencing Esterification

The success and efficiency of the esterification, quantified by the Degree of Substitution (DS), are highly dependent on several process parameters. The DS represents the average number of hydroxyl groups substituted per anhydroglucose unit.[12] Optimizing these parameters is critical to achieving the desired functional properties in the final product.

| Parameter | Typical Range | Effect on Degree of Substitution (DS) & Rationale |

| pH | 8.0 - 9.0 | Causality: Alkaline conditions are essential to deprotonate the starch's hydroxyl groups, increasing their nucleophilicity for attacking the OSA molecule.[8] Below pH 8.0, the reaction rate is significantly reduced. Above pH 9.5, the competing hydrolysis of OSA to octenyl succinic acid and potential saponification of the newly formed ester bond become significant, reducing reaction efficiency. |

| OSA Concentration | 1% - 10% (w/w of starch) | Causality: Increasing the concentration of OSA generally leads to a higher DS, as it increases the probability of collisions between the reagent and the activated sites on the polysaccharide.[7][13] However, at very high concentrations, the reaction efficiency may plateau or decrease due to the limited solubility of OSA in the aqueous medium.[14] |

| Reaction Temperature | 25 - 40 °C | Causality: The reaction is typically performed at or slightly above room temperature.[3] Higher temperatures can increase the reaction rate but also significantly accelerate the undesirable hydrolysis of OSA, thus lowering the overall efficiency. |

| Reaction Time | 2 - 6 hours | Causality: The DS increases with reaction time as more OSA molecules react with the polysaccharide. The reaction rate slows as the OSA is consumed, eventually reaching a plateau.[2] |

| Polysaccharide Source & Structure | N/A | Causality: The physical structure of the polysaccharide granule is a critical factor. The esterification reaction occurs predominantly in the more accessible amorphous regions of the granule, rather than the highly ordered crystalline regions.[13][15][16] Therefore, polysaccharides with a higher proportion of amorphous content or smaller granule size may exhibit higher reactivity.[16] |

| Slurry Concentration | 30% - 40% (w/w) | Causality: A higher starch concentration can increase the reaction rate. However, if the slurry becomes too viscous, it can impede proper mixing and uniform distribution of the OSA reagent, leading to a non-homogenous product.[7] |

Standard Protocol for OSA Esterification of Polysaccharides

This section outlines a self-validating, generalized laboratory protocol for the synthesis of OSA-modified starch. The procedure is designed to be robust and adaptable for various polysaccharide sources.

Materials:

-

Native Polysaccharide (e.g., corn starch, rice starch)

-

2-Octenylsuccinic anhydride (OSA)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M or 3%)

-

Hydrochloric Acid (HCl) solution (e.g., 1 M)

-

Distilled Water

-

Ethanol or Acetone

-

pH meter, overhead stirrer, reaction vessel, centrifuge

Step-by-Step Methodology:

-

Slurry Preparation: Prepare a polysaccharide slurry (e.g., 35% w/w) by dispersing the dry polymer in distilled water within a reaction vessel equipped with an overhead stirrer.[7]

-

pH and Temperature Adjustment: Place the vessel in a water bath to maintain a constant temperature (e.g., 35°C). Begin stirring and slowly add NaOH solution to raise the slurry's pH to the target range of 8.2-8.5.[17]

-

OSA Addition: Once the pH is stable, begin the slow, dropwise addition of the desired amount of OSA. It is crucial to add the OSA gradually over 1-2 hours to prevent its localized hydrolysis and ensure a homogeneous reaction.[18]

-

Controlled Reaction: Maintain the reaction for a predetermined time (e.g., 2 hours) under continuous stirring. The pH will tend to decrease as the reaction proceeds (due to the formation of the carboxyl group), so it must be constantly monitored and maintained at 8.2-8.5 by adding small amounts of NaOH solution.[2][19] The stabilization of pH indicates the reaction is nearing completion.

-

Termination and Neutralization: Stop the reaction by adjusting the pH of the slurry down to 6.5-7.0 with HCl solution.[2]

-

Purification: Transfer the slurry to centrifuge tubes and spin to pellet the solid product. Discard the supernatant. The pellet is then washed multiple times to remove unreacted reagents and byproducts. A typical sequence is two to three washes with distilled water followed by one or two washes with ethanol or acetone to aid in dewatering.[2][13]

-

Drying and Milling: The washed product is dried in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The dried cake is then ground into a fine powder.[13]

Characterization of OSA-Modified Polysaccharides

Confirming the successful esterification and quantifying the extent of modification are essential for quality control and for correlating the chemical structure with functional properties.

| Analytical Technique | Purpose & Key Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Qualitative Confirmation: This is the primary method to confirm the covalent attachment of OSA. The key evidence is the appearance of two new characteristic absorption peaks that are absent in the native polysaccharide spectrum: a peak around 1725 cm⁻¹ (C=O stretching of the ester bond) and a peak around 1570 cm⁻¹ (asymmetric stretching of the carboxylate group, R-COO⁻).[2][7][9][20] |

| Titration | Quantitative Determination of Degree of Substitution (DS): This is the most common method for quantifying the modification. The procedure typically involves saponifying the ester linkage with a known excess of standardized NaOH. The unreacted NaOH is then back-titrated with a standardized HCl solution. The amount of NaOH consumed is used to calculate the number of octenylsuccinate groups, and from there, the DS.[20][21] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Confirmation & DS Quantification: ¹H NMR provides definitive structural evidence. It can detect the protons of the octenyl group, confirming its presence. The DS can also be calculated by comparing the integral of the signals from the octenyl protons to the integral of the signals from the anhydroglucose unit protons of the polysaccharide backbone.[10] |

| Scanning Electron Microscopy (SEM) | Morphological Analysis: SEM is used to observe the surface morphology of the polysaccharide granules. While the overall shape of the granule is often retained, OSA modification can lead to a rougher surface with some depressions due to erosion by the alkaline conditions during the reaction.[9][16] |

| X-Ray Diffraction (XRD) | Crystallinity Analysis: XRD analysis reveals changes in the crystalline structure of the polysaccharide. OSA modification typically leads to a decrease in the relative crystallinity, as the reaction primarily occurs in the amorphous regions and can disrupt the granular structure.[9][20] |

Calculating Degree of Substitution (DS) via Titration: The DS is a critical parameter and can be calculated from the back-titration data using the following formula:

DS = ( (V₀ - V₁) × M_HCl × 162 ) / ( W × 1000 )

Where:

-

V₀ = Volume of HCl (mL) used for the blank titration

-

V₁ = Volume of HCl (mL) used for the sample titration

-

M_HCl = Molarity of the HCl solution

-

162 = Molecular weight of an anhydroglucose unit ( g/mol )

-

W = Dry weight of the OSA-modified polysaccharide sample (g)

Functional Properties and Applications in Drug Development

The introduction of the amphiphilic OSA moiety dramatically alters the functional properties of the native polysaccharide, opening up new applications, particularly in the pharmaceutical sciences.

-

Emulsification and Stabilization: The primary application of OSA-polysaccharides is as a high-performance emulsifier.[22] The hydrophobic octenyl group adsorbs onto the surface of oil droplets, while the hydrophilic polysaccharide backbone extends into the aqueous phase, creating a steric barrier that prevents droplet coalescence.[23] This makes them excellent stabilizers for oil-in-water (O/W) emulsions and Pickering emulsions.[13][23] In drug development, this is crucial for formulating poorly water-soluble drugs as stable emulsions or nanoemulsions for oral or parenteral delivery.

-

Encapsulation and Protection: OSA-modified starches are widely used as wall materials for the microencapsulation of hydrophobic active compounds, such as flavors, vitamins, and drugs.[5] The amphiphilic nature facilitates the formation of a stable interface around the active core during the emulsification step of encapsulation processes like spray drying, protecting the active from degradation and controlling its release.[24]

-

Amorphous Solid Dispersions (ASDs): A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability.[6] ASDs are a leading strategy to overcome this, where the crystalline drug is dispersed in an amorphous polymer matrix. OSA-modified polysaccharides are emerging as promising carriers for ASDs. Their amphiphilic nature can enhance drug-polymer interactions, inhibit drug recrystallization in the gastrointestinal tract, and maintain a supersaturated state, thereby improving drug absorption.[6]

Conclusion

The esterification of polysaccharides with 2-Octenylsuccinic anhydride is a robust and versatile chemical modification that transforms hydrophilic biopolymers into highly functional amphiphilic materials. A thorough understanding of the underlying reaction mechanism—a base-catalyzed nucleophilic acyl substitution—is paramount for controlling the process. By carefully manipulating key parameters such as pH, reagent concentration, and temperature, the degree of substitution can be precisely tailored to optimize performance in specific applications. The resulting OSA-polysaccharides serve as powerful emulsifiers, encapsulants, and drug delivery vehicles, offering solutions to significant formulation challenges in the pharmaceutical and other industries. The analytical techniques detailed herein provide the necessary tools for researchers to validate their synthesis and establish critical structure-function relationships for future innovation.

References

- Rayner, M., et al. (2016). Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State.

- Altuna, L., et al. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications.

- Pietrzyk, S., et al. (2021). Effect of Octenyl Succinic Anhydride (OSA) Modified Starches on the Rheological Properties of Dough and Characteristic of the Gluten-Free Bread. MDPI.

- Altuna, L., et al. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature.

- Zhao, J., et al. (2022). Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds. PubMed.

- Carpintero, M., et al. (2025). Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications.

- Zhao, J., et al. (2022). Schemes of chemical modification of polysaccharides with octenyl succinic anhydride (OSA).

- Zhang, W., et al. (2021). Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches. PubMed Central.

- Li, M., et al. (2023). Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches. MDPI.

- He, J., et al. (2023).

- Chen, Y., et al. (2025). Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles. PubMed Central.

- Yusoff, A., & Murray, B. S. (2020). Physicochemical and emulsifying properties of pre-treated octenyl succinic anhydride (OSA) sago starch in simple emulsion system. Food Research.

- Bajaj, R., et al. (2020). Properties of octenyl succinic anhydride (OSA) modified starches and their application in low fat mayonnaise.

- Hielscher Ultrasonics. (n.d.).

- Zhao, J., et al. (2020). Emulsifying stability properties of octenyl succinic anhydride (OSA) modified waxy starches with different molecular structures.

- Lee, C. J., et al. (2024).

- Wang, C., et al. (2020). The degree of substitution of OSA-modified starch affects the retention and release of encapsulated mint flavour.

- Liu, T., et al. (2020). Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions. PubMed Central.

- NguyenStarch. (n.d.).

- Lin, L., et al. (2019). Effect of degree of octenyl succinic anhydride (OSA) substitution on the digestion of emulsions and the bioaccessibility of β-carotene in OSA-modified-starch-stabilized-emulsions.

- Zhang, W., et al. (2021). Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches. MDPI.

- Djori, A., & Moulai-Mostefa, N. (2022). Structural, Physicochemical and Thermal Properties of OSA-modified Waxy Maize Starch. University of Zagreb Faculty of Chemical Engineering and Technology.

- Jeffcoat, R., & Tarelli, E. (2002). Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch.

- Lu, D. R. (2023). Mixed Polysaccharide Esters for Amorphous Solid Dispersion Oral Drug Delivery Vehicles. ProQuest.

- Tupa, M. V., et al. (2020). Modification of Oxalis tuberosa starch with OSA, characterization and application in food-grade Pickering emulsions. PubMed Central.

- Chen, J., et al. (2022).

- Li, M., et al. (2023). Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches.

- Zhang, B., et al. (2021). Impact of octenyl succinic anhydride (OSA) esterification on microstructure and physicochemical properties of sorghum starch.

- Rendueles, M., et al. (2024). Esterification of dextran by octenyl succinic anhydride (OSA): Physicochemical characterization and functional properties assessment. PubMed.

- Rendueles, M., et al. (2025). Esterification of dextran by octenyl succinic anhydride (OSA): Physicochemical characterization and functional properties assessment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mixed Polysaccharide Esters for Amorphous Solid Dispersion Oral Drug Delivery Vehicles [vtechworks.lib.vt.edu]

- 7. mdpi.com [mdpi.com]

- 8. nguyenstarch.com [nguyenstarch.com]

- 9. Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Esterification of dextran by octenyl succinic anhydride (OSA): Physicochemical characterization and functional properties assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hielscher.com [hielscher.com]

- 20. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. myfoodresearch.com [myfoodresearch.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis Kinetics of 2-Octenylsuccinic Anhydride in Aqueous Solutions

This guide provides a comprehensive technical overview of the hydrolysis kinetics of 2-Octenylsuccinic Anhydride (OSA) in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development and food science, this document delves into the reaction mechanisms, influencing factors, and robust analytical methodologies for quantifying the stability of OSA. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower effective experimental design and data interpretation.

Introduction: The Significance of 2-Octenylsuccinic Anhydride Stability

2-Octenylsuccinic anhydride is a widely utilized chemical modifier, prized for its ability to impart amphiphilic properties to various molecules, most notably polysaccharides like starch.[1] This modification is crucial in numerous applications, including as emulsifiers and stabilizers in the food and pharmaceutical industries.[2] However, the efficacy of OSA in these applications is intrinsically linked to the stability of its anhydride ring in aqueous environments. The hydrolysis of the anhydride to its corresponding dicarboxylic acid, 2-octenylsuccinic acid (OS-acid), represents a critical competing reaction during esterification processes and can impact the functional properties of the final product. A thorough understanding of the hydrolysis kinetics is therefore paramount for process optimization, quality control, and ensuring the long-term stability of OSA-modified products.

The Mechanism of Anhydride Hydrolysis

The hydrolysis of a cyclic anhydride, such as OSA, is a nucleophilic acyl substitution reaction.[3][4] In this process, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the C-O-C bond of the anhydride ring and the formation of the dicarboxylic acid.[5]

The reaction can be influenced by both acidic and basic conditions, which catalyze the hydrolysis through different mechanisms.

-

Neutral Hydrolysis: In neutral water, the water molecule itself is the nucleophile.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis.

The general mechanism is depicted in the following diagram:

Caption: Hydrolysis mechanism of OSA.

Factors Influencing Hydrolysis Kinetics

The rate of OSA hydrolysis is primarily governed by two key experimental parameters: pH and temperature.

The Critical Role of pH

-

Acidic pH (pH < 4): In this region, the hydrolysis rate is often observed to increase with decreasing pH, indicating acid catalysis.

-

Neutral pH (pH 4-7): The rate of hydrolysis may be relatively constant in this range, dominated by the uncatalyzed reaction with water.

-

Alkaline pH (pH > 7): A sharp increase in the hydrolysis rate is typically observed in alkaline conditions, signifying potent base catalysis by hydroxide ions.

For practical applications, such as the modification of starch which is often carried out at a pH of 8.0-9.0, the rapid hydrolysis of OSA is a significant consideration that necessitates careful control of reaction time and the rate of OSA addition.

The Influence of Temperature

As with most chemical reactions, the rate of OSA hydrolysis increases with temperature. This relationship is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be calculated from the slope of a plot of ln(k) versus 1/T. This value is crucial for predicting reaction rates at various temperatures and for understanding the temperature sensitivity of OSA stability.

Experimental Design for Kinetic Studies

A robust experimental design is essential for accurately determining the hydrolysis kinetics of OSA. The following sections outline key methodologies.

Analytical Methods for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the progress of OSA hydrolysis by measuring the concentration of the reactant (OSA) or the product (OS-acid) over time.

| Analytical Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of OSA and OS-acid on a reversed-phase column followed by UV or mass spectrometry detection.[7][8] | High specificity and sensitivity; can simultaneously quantify both reactant and product. | Requires more complex instrumentation and method development. |

| pH-Stat Titration | The hydrolysis of OSA produces two carboxylic acid groups. A pH-stat titrator maintains a constant pH by adding a standard base, and the rate of base consumption is directly proportional to the rate of hydrolysis.[9] | Direct measurement of the reaction rate; relatively simple setup. | Can be influenced by buffer effects; less specific than chromatographic methods. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the characteristic anhydride C=O stretching bands (around 1780 and 1860 cm⁻¹) and the appearance of the carboxylic acid C=O band (around 1700 cm⁻¹).[10][11] | Allows for in-situ, real-time monitoring without sampling. | Can be less sensitive at low concentrations; spectral overlap can be a challenge. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the OS-acid followed by separation and detection.[12] | High sensitivity and structural confirmation. | Requires a derivatization step, which can add complexity and potential for error. |

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for studying the hydrolysis kinetics of OSA using HPLC, which is often the method of choice for its specificity and accuracy.

Objective: To determine the pseudo-first-order rate constant for OSA hydrolysis at a specific pH and temperature.

Materials and Equipment:

-

2-Octenylsuccinic anhydride (OSA)

-

Buffer solutions of desired pH

-

HPLC system with a C18 column and UV or MS detector

-

Thermostatted water bath or reaction vessel

-

Volumetric flasks, pipettes, and syringes

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of OSA in a non-aqueous, water-miscible solvent (e.g., acetonitrile) to prevent premature hydrolysis.

-

Prepare the aqueous buffer solution at the desired pH and bring it to the target temperature in the thermostatted vessel.

-

-

Initiation of the Reaction:

-

At time t=0, add a small, known volume of the OSA stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of OSA should be such that it is fully soluble and provides a good detector response.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the hydrolysis and precipitates any proteins if present.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Elute the components using an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid).[7]

-

Monitor the elution profile at a suitable wavelength (e.g., around 210 nm) or using a mass spectrometer.

-

Identify and quantify the peaks corresponding to OSA and OS-acid using a calibration curve prepared with known standards.

-

-

Data Analysis:

-

Plot the concentration of OSA as a function of time.

-

Assuming the hydrolysis follows pseudo-first-order kinetics (as water is in large excess), the rate law is: Rate = k[OSA].

-

The integrated rate law is: ln[OSA]t = -kt + ln[OSA]0.

-

Plot ln[OSA]t versus time. The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant, k.

-

Caption: Experimental workflow for kinetic study.

Data Interpretation and Reporting

The primary outputs of a kinetic study on OSA hydrolysis are the rate constants at different conditions. This data can be presented in tables and graphs for clear interpretation.

Table 1: Hypothetical Rate Constants for OSA Hydrolysis at 25°C

| pH | k (s⁻¹) | Half-life (t₁/₂) (s) |

| 4.0 | 1.5 x 10⁻⁵ | 46200 |

| 7.0 | 8.0 x 10⁻⁵ | 8664 |

| 9.0 | 2.5 x 10⁻³ | 277 |

Note: These are hypothetical values for illustrative purposes.

A comprehensive study would involve generating such data across a range of pH values and temperatures to construct a complete kinetic profile of OSA hydrolysis.

Conclusion

The hydrolysis of 2-Octenylsuccinic anhydride is a critical factor influencing its application in various industries. A thorough understanding of its kinetics, particularly the dependence on pH and temperature, is essential for optimizing reaction conditions, ensuring product quality, and predicting long-term stability. This guide has provided a detailed overview of the hydrolysis mechanism, key influencing factors, and robust experimental methodologies for its kinetic analysis. By employing these principles and protocols, researchers can effectively characterize the stability of OSA in aqueous solutions, leading to more efficient and reliable product development.

References

-

Bunton, C. A., & Fendler, J. H. (1967). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 32(5), 1547–1552. [Link]

-

Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Link]

-

Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(3), 212-217. [Link]

-

Mettler-Toledo. (2018). Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. [Link]

-

Qiu, D., Bai, Y., & Shi, Y. C. (2012). Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry. Food chemistry, 135(2), 665–671. [Link]

- Shatynski, S. R., & Haneisan, D. (1993). A temperature versus time dependence under non-adiabatic conditions for the hydrolysis of acetic anhydride. Thermochimica Acta, 223, 151-161.

- Taylor, M. R. G. (1967). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Physical Chemistry, 71(12), 3745–3750.

-

Widarta, I W. R., et al. (2022). High-performance liquid chromatography/HPLC chromatogram of standard octenyl succinic anhydride/OSA (3%), Control (total and free OSA), OSA modified Porang Glucomannan/PGOS (total and free OSA). ResearchGate. [Link]

-

Zhang, G., & Hamaker, B. R. (2003). Determination of 2-(2'-Octenyl)succinic Acid in Lipophilic Modified Starch by Gas Chromatography-Mass Spectrometry/Selected Ion Monitoring. Journal of Agricultural and Food Chemistry, 51(23), 6649–6652. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 5. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 2-Octenylsuccinic anhydride

An In-depth Technical Guide on the Physicochemical Properties of 2-Octenylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenylsuccinic anhydride (OSA) is a cyclic dicarboxylic acid anhydride that has garnered significant attention across the food, pharmaceutical, and materials science industries. Its unique amphiphilic molecular structure, comprising a hydrophobic C8 octenyl chain and a hydrophilic anhydride group, makes it a highly effective agent for modifying the surface properties of various substrates. This guide provides a comprehensive overview of the core physicochemical properties of OSA, delves into its primary reaction mechanisms, outlines its functional applications, and presents detailed experimental protocols for its use and characterization. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to leverage OSA in advanced applications, from creating stable Pickering emulsions to designing sophisticated drug delivery systems.

Core Molecular and Physical Properties

The efficacy of 2-Octenylsuccinic anhydride as a chemical modifier is rooted in its fundamental molecular structure and resulting physical characteristics. Understanding these core properties is the first step in harnessing its full potential in experimental and industrial settings.

Chemical Identity and Structure

OSA is chemically classified as a substituted cyclic dicarboxylic acid anhydride. The molecule consists of a five-membered succinic anhydride ring to which an eight-carbon alkenyl chain is attached. This structure imparts a distinct amphiphilic character, which is the primary driver of its functionality.

Caption: Chemical structure of 2-Octenylsuccinic anhydride (OSA).

Summary of Physicochemical Data

The quantitative properties of OSA are critical for its handling, reaction optimization, and application. The data below has been compiled from various authoritative sources.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| CAS Number | 42482-06-4 (mixture of isomers) | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Physical State | Liquid at room temperature | [1] |

| Melting Point | 8-12 °C | [4][5][6] |

| Boiling Point | 168 °C at 10 mmHg | [5][6] |

| Density | ~1.0 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D ~1.469 - 1.478 | [4][5][6] |

| Flash Point | 147 °C to >230 °F | [5] |

| Solubility | Soluble in DMSO and organic solvents; reacts with water | [7][8] |

Chemical Reactivity and Mechanisms

The utility of OSA stems from the high reactivity of its anhydride ring, which can readily undergo nucleophilic attack. This reactivity allows for the covalent attachment of its amphiphilic structure onto various molecules and surfaces.

Primary Reaction Pathway: Esterification

The most prominent reaction of OSA is its esterification with hydroxyl (-OH) groups. This is the core mechanism for modifying polysaccharides like starch, cellulose, and pullulan.[7][9] The reaction is typically conducted under mild alkaline conditions (pH 8-9). The alkaline environment deprotonates a fraction of the hydroxyl groups on the polymer backbone, creating highly nucleophilic alkoxide ions. These ions then attack one of the carbonyl carbons of the anhydride ring, leading to a ring-opening reaction and the formation of a stable ester bond. This process introduces both a hydrophobic octenyl chain and a hydrophilic carboxylate group onto the polymer, transforming it into a powerful amphiphilic stabilizer.[10]

Caption: Mechanism of OSA esterification with a hydroxyl-containing polymer.

Competing Reaction: Hydrolysis

In aqueous environments, OSA can undergo hydrolysis, where a water molecule acts as the nucleophile, attacking the anhydride ring. This reaction opens the ring to form 2-octenylsuccinic acid, a dicarboxylic acid.[3] While this product retains amphiphilic properties, it can no longer form ester bonds. Therefore, in modification reactions like starch esterification, the rate of esterification must be significantly faster than the rate of hydrolysis. This is achieved by controlling the pH and reactant concentrations to favor the formation of the more potent alkoxide nucleophile over water.

Functional Applications

The amphiphilic nature imparted by OSA modification underpins its use in a wide array of applications, particularly in stabilizing multiphase systems.

Emulsification and Interfacial Stabilization

OSA-modified polymers, especially OSA-starch, are highly effective emulsifiers. They function by adsorbing to the oil-water interface, where the hydrophobic octenyl tail orients into the oil phase and the hydrophilic polymer backbone remains in the aqueous phase.[11] This creates a steric barrier that prevents oil droplets from coalescing, resulting in highly stable emulsions.[9][12] When undissolved granular OSA-starch is used, it can stabilize Pickering emulsions, where solid particles form a robust mechanical barrier around droplets, offering exceptional stability against coalescence and Ostwald ripening.[12]

Microencapsulation and Controlled Release

The same emulsifying properties make OSA-modified polymers excellent wall materials for microencapsulation. They can form a stable shell around droplets of an active ingredient (e.g., a lipophilic drug, flavor oil, or vitamin), protecting it from degradation and enabling controlled release.[13][14][15] The release can be triggered by changes in pH, enzymatic activity, or temperature, making it a valuable tool in drug delivery and functional food development.[16]

Key Experimental Protocols

Successful application of OSA requires robust and reproducible experimental methods. The following sections provide detailed protocols for the synthesis and characterization of OSA-modified starch, a common application.

Experimental Workflow: Synthesis of OSA-Modified Starch

This protocol outlines a standard laboratory procedure for the esterification of starch with OSA in an aqueous slurry. The causality behind the steps is to maintain a pH that favors the deprotonation of starch hydroxyls while minimizing OSA hydrolysis, ensuring an efficient reaction.

Caption: Step-by-step workflow for the synthesis of OSA-modified starch.

Protocol: Determination of Degree of Substitution (DS) by Titration

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification. It represents the average number of hydroxyl groups substituted with OSA groups per anhydroglucose unit of the starch.[11] The alkali saponification titration method is a reliable and widely used technique for this purpose.[17][18]

Principle: This method involves saponifying (hydrolyzing) the ester bond between the OSA and the starch using a known excess of a strong base (NaOH). The unreacted base is then back-titrated with a standard acid (HCl). The amount of base consumed during saponification is directly proportional to the number of OSA groups attached to the starch, allowing for the calculation of DS.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 g of the dried OSA-starch sample into a 250 mL Erlenmeyer flask.

-

Dispersion: Add 50 mL of distilled water to the flask and stir to create a uniform suspension.

-

Saponification: Pipette exactly 25 mL of 0.5 M NaOH into the starch suspension. Seal the flask and stir vigorously at room temperature for 24 hours to ensure complete saponification of the ester linkages.[17]

-

Titration: Add 2-3 drops of phenolphthalein indicator to the suspension. Titrate the excess NaOH with standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl used (V_sample).

-

Blank Titration: Perform a blank titration by following steps 2-4 without adding the OSA-starch sample. This determines the initial amount of NaOH. Record the volume of HCl used for the blank (V_blank).

-

Calculation:

-

Calculate the percentage of octenyl succinyl groups (%OS) using the following equation: %OS = [ (V_blank - V_sample) × M_HCl × 210 ] / (W_sample × 10)

-

Calculate the Degree of Substitution (DS) using the following equation: DS = (162 × %OS) / [ 21000 - (209 × %OS) ]

Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

M_HCl = Molarity of the standard HCl solution

-

W_sample = Weight of the dry OSA-starch sample (g)

-

210 = Molecular weight of the octenyl succinyl group ( g/mol )

-

162 = Molecular weight of an anhydroglucose unit ( g/mol )

-

Safety and Handling

While OSA is widely used, proper handling is necessary. It is classified as a skin and eye irritant.[1][4] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses. OSA is also sensitive to moisture due to hydrolysis. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain its reactivity and prevent degradation.

Conclusion

2-Octenylsuccinic anhydride is a versatile and powerful chemical modifier whose value is derived directly from its core physicochemical properties. Its amphiphilic structure and the reactivity of its anhydride ring enable the transformation of hydrophilic polymers into highly effective emulsifying and encapsulating agents. A thorough understanding of its properties, reaction mechanisms, and characterization methods, as detailed in this guide, is essential for researchers and developers seeking to innovate in the fields of drug delivery, functional foods, and advanced materials.

References

-

PubChem. (n.d.). 2-Octenylsuccinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octenylsuccinic anhydride, (2Z)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, T.-T., Zhuang, X.-Y., & Yang, T.-S. (2022). Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid. Foods, 11(9), 1241. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2-Octen-1-ylsuccinic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. Retrieved from [Link]

-

Bhat, M. A., et al. (2022). Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings. Foods, 11(12), 1799. Retrieved from [Link]

-

FAO AGRIS. (2012). Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch. Retrieved from [Link]

-

Zhang, Y., et al. (2023). The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. Foods, 12(23), 4301. Retrieved from [Link]

-

Altuna, L., Foresti, M. L., & Herrera, M. L. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. Food Hydrocolloids, 80, 97-115. Retrieved from [Link]

-

Raymundo, A., et al. (2016). Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State. PLoS ONE, 11(8), e0160085. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch. Retrieved from [Link]

-

Li, Y., et al. (2020). Emulsifying properties and structure characteristics of octenyl succinic anhydride-modified pullulans with different degree of substitution. Carbohydrate Polymers, 250, 116844. Retrieved from [Link]

-

Ruqinba Chemical. (2024, June 17). What Is Octenyl Succinic Anhydride Used For?. Retrieved from [Link]

-

ChemBK. (n.d.). OCTENYLSUCCINIC ANHYDRIDE. Retrieved from [Link]

-

Zhang, T., et al. (2022). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. Food Chemistry, 388, 133003. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure and emulsification properties of octenyl succinic anhydride starch using acid‐hydrolyzed method. Retrieved from [Link]

-

Sweedman, M. C., Tizzotti, M. J., Schäfer, C., & Gilbert, R. G. (2013). Structure and physicochemical properties of octenyl succinic anhydride modified starches: a review. Carbohydrate polymers, 92(1), 905-921. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and physicochemical properties of octenyl succinic anhydride modified starches: A review. Retrieved from [Link]

-

ChemWhat. (n.d.). OCTENYLSUCCINIC ANHYDRIDE CAS#: 26680-54-6. Retrieved from [Link]

-

Liu, Z., et al. (2008). Production of octenyl succinic anhydride-modified waxy corn starch and its characterization. Journal of agricultural and food chemistry, 56(23), 11499-11506. Retrieved from [Link]

-

PubChem. (n.d.). 2-Octenylsuccinic anhydride, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Science.gov. (n.d.). octenyl succinic anhydride: Topics. Retrieved from [Link]

-

Chen, F., et al. (2024). Understanding regulating effects of protein-anionic octenyl succinic anhydride-modified starch interactions on the structural, rheological, digestibility and release properties of starch. Journal of the Science of Food and Agriculture. Retrieved from [Link]

-

Kim, H. Y., & Lee, B. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Foods, 13(9), 1367. Retrieved from [Link]

Sources

- 1. 2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octenylsuccinic anhydride, (2Z)- | C12H18O3 | CID 5899721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Octenylsuccinic Anhydride | 42482-06-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. 26680-54-6 CAS MSDS (Octenyl succinic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Emulsifying properties and structure characteristics of octenyl succinic anhydride-modified pullulans with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 15. octenyl succinic anhydride: Topics by Science.gov [science.gov]

- 16. Understanding regulating effects of protein-anionic octenyl succinic anhydride-modified starch interactions on the structural, rheological, digestibility and release properties of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch [agris.fao.org]

An In-depth Technical Guide to the Reaction of 2-Octenylsuccinic Anhydride with Amine Compounds

Executive Summary

The covalent modification of amine-containing molecules with 2-Octenylsuccinic anhydride (OSA) is a cornerstone reaction in the development of advanced biomaterials, drug delivery systems, and functionalized surfaces. This guide provides a comprehensive technical overview of the OSA-amine reaction, delving into its underlying chemical principles, critical process parameters, and state-of-the-art analytical characterization techniques. By synthesizing mechanistic insights with field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile bioconjugation strategy. We will explore the nucleophilic acyl substitution mechanism, detail a robust experimental workflow, and discuss the profound impact of reaction conditions on product yield and functionality.

Introduction: The Versatility of 2-Octenylsuccinic Anhydride

2-Octenylsuccinic anhydride (OSA) is an amphiphilic molecule featuring a hydrophilic cyclic anhydride head and a hydrophobic C8 alkenyl tail.[1] This unique structure makes it an exceptional reagent for modifying the physicochemical properties of various substrates. Originally patented for starch modification in 1953, its applications have expanded significantly into pharmaceuticals, cosmetics, and advanced materials.[1][2][3]

In the context of drug development and biomaterials science, the reactivity of the anhydride group towards nucleophiles—particularly primary amines—is of paramount importance. This reaction allows for the covalent attachment of the octenylsuccinyl moiety onto proteins, peptides, polysaccharides like chitosan, and small molecule drugs that possess a free amine group.[4][5][6] The resulting conjugate exhibits altered properties, such as enhanced emulsifying capabilities, improved solubility of hydrophobic drugs, and the ability to self-assemble into nanostructures for targeted delivery.[7][8][9]

The Chemistry of the OSA-Amine Reaction: Mechanism and Kinetics

The reaction between OSA and a primary amine is a classic example of nucleophilic acyl substitution.[10][11][12] The process is generally rapid and proceeds efficiently under mild conditions, making it ideal for sensitive biological molecules.

Reaction Mechanism

The reaction proceeds in a two-step addition-elimination sequence:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a transient, unstable tetrahedral intermediate.[11][13]

-

Ring Opening and Proton Transfer: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. The carboxylate group, being a good leaving group, is expelled. A subsequent proton transfer from the now positively charged nitrogen to a base (often another amine molecule or the solvent) neutralizes the intermediate, yielding the final N-octenylsuccinyl amide product and a free carboxylic acid.

The reaction results in a stable amide bond and a newly formed carboxylic acid, which imparts a negative charge at physiological pH, often enhancing the aqueous solubility of the modified molecule.

Caption: Mechanism of OSA reaction with a primary amine.

Reaction Kinetics

The amidation of anhydrides is typically a second-order reaction.[14] The rate is dependent on the concentration of both the amine and OSA. Several factors significantly influence the reaction kinetics:

-

pH: The reaction is highly pH-dependent. An alkaline pH (typically 8.0-9.5) is optimal.[2][4] At this pH, the primary amine is deprotonated and thus more nucleophilic, while the anhydride ring remains stable enough to react. At very high pH, hydrolysis of the anhydride becomes a competing and dominant reaction.

-

Temperature: The reaction rate increases with temperature. However, for biological substrates, temperatures are often kept moderate (e.g., 30-50°C) to prevent denaturation.[2]

-

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. For many biomolecules, the reaction is performed in an aqueous buffer system.[4][15] In some cases, organic co-solvents may be used.[16]

-

Steric Hindrance: The accessibility of the amine group on the substrate molecule can impact the reaction rate. Sterically hindered amines will react more slowly.

Core Experimental Protocol: Synthesis of an N-Octenylsuccinyl-Chitosan Conjugate

This protocol provides a detailed methodology for the modification of chitosan, a widely used biopolymer in drug delivery, with OSA. This procedure can be adapted for other amine-containing polymers and proteins.

Materials and Reagents

-

Chitosan (low molecular weight)

-

2-Octenylsuccinic anhydride (OSA)

-

Acetic Acid (glacial)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Dialysis tubing (MWCO 8-14 kDa)

-

Deionized water

Step-by-Step Methodology

-

Chitosan Solution Preparation:

-

Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear, viscous solution is obtained. This step protonates the amino groups of chitosan, rendering it soluble in water.

-

-

pH Adjustment:

-

Slowly adjust the pH of the chitosan solution to approximately 8.5 using 1 M NaOH.[4] This deprotonates a portion of the amino groups, making them nucleophilic for the subsequent reaction. Maintain constant stirring.

-

-

OSA Addition:

-

Prepare a 10% (w/v) solution of OSA in ethanol.

-

Add the OSA solution dropwise to the chitosan solution under vigorous stirring. The amount of OSA added can be varied to control the degree of substitution (DS). A common starting point is a 1:1 molar ratio of OSA to the glucosamine units of chitosan.

-

-

Reaction:

-

Maintain the reaction mixture at a constant temperature (e.g., 40°C) for a specified duration (e.g., 3-5 hours).[2] Throughout the reaction, monitor the pH and maintain it at 8.5 by adding small aliquots of 1 M NaOH. The reaction consumes base, so continuous adjustment is crucial.

-

-

Termination and Neutralization:

-

After the reaction period, stop the reaction by adjusting the pH to 7.0 with 1 M HCl.[17]

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted OSA, salts, and other small-molecule impurities.[4]

-

-

Lyophilization:

-

Freeze the purified N-octenylsuccinyl-chitosan solution and lyophilize (freeze-dry) to obtain a solid, fluffy product.

-

Critical Parameters and Data Interpretation

The success of the OSA-amine conjugation is dictated by careful control over key reaction parameters. The table below summarizes these parameters and their typical ranges, based on established literature.

| Parameter | Typical Range | Rationale & Impact on Outcome |

| pH | 8.0 - 9.5 | Balances amine nucleophilicity and anhydride stability.[2][4] Too low pH reduces reactivity; too high pH promotes OSA hydrolysis. |

| Temperature (°C) | 30 - 50 | Increases reaction rate.[2] Higher temperatures risk degradation of sensitive biomolecules. |

| Reaction Time (h) | 2 - 6 | Affects the degree of substitution (DS).[2][17] Longer times generally lead to higher DS, up to a plateau. |

| OSA:Amine Molar Ratio | 0.5:1 to 5:1 | Directly controls the theoretical maximum DS.[18] Higher ratios increase modification but also the risk of side reactions and aggregation. |

| Substrate Concentration | 1 - 5% (w/v) | Influences reaction kinetics and solution viscosity. Higher concentrations can increase reaction rates but may lead to gelation or aggregation. |

Characterization of OSA-Amine Conjugates

Thorough characterization is essential to confirm the successful conjugation and to understand the properties of the new material.

Caption: Workflow for the characterization of OSA-amine conjugates.

Confirmation of Conjugation

-

Fourier Transform Infrared (FTIR) Spectroscopy: Successful conjugation is confirmed by the appearance of new characteristic peaks. A peak around 1725 cm⁻¹ corresponds to the ester C=O stretch from the OSA molecule, and a new peak around 1570 cm⁻¹ is indicative of the newly formed amide bond (amide II band) and the carboxylate group.[17][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive proof of conjugation by showing signals from both the parent amine-containing molecule and the octenyl chain of the OSA moiety.[6]

Quantification: Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical quality attribute, representing the average number of OSA molecules conjugated per repeating unit (for polymers) or per molecule (for proteins).

-

Titration: A common method involves titrating the free carboxylic acid groups introduced by the OSA modification with a standardized NaOH solution.[2] This method is straightforward but can be influenced by other acidic or basic groups in the molecule.

-

Hydrophobic Interaction Chromatography (HIC): For protein conjugates, HIC is a powerful technique that separates species based on the number of hydrophobic OSA groups attached.[20][21] This allows for the determination of the distribution of different drug-to-antibody ratios (DAR).

-

Mass Spectrometry (MS): For well-defined molecules like proteins, MS can determine the precise mass shift upon conjugation, allowing for an accurate calculation of the average number of attached OSA molecules.[21][22]

Physicochemical Characterization

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the size of self-assembled nanoparticles and their surface charge (zeta potential).[19] The introduction of the carboxylic acid group from OSA typically results in a more negative zeta potential.

-

Contact Angle Measurement: Changes in the hydrophobicity of a surface or material after modification can be quantified by measuring the contact angle of a water droplet on a film of the material.[19][23] An increase in contact angle indicates increased hydrophobicity.

Applications in Research and Drug Development

The ability to tune the properties of molecules via OSA conjugation has led to a wide range of applications:

-

Drug Delivery: OSA-modified polysaccharides like starch, hyaluronic acid, and chitosan are used to encapsulate hydrophobic drugs, improving their solubility and enabling controlled or targeted release.[7][8][9] The amphiphilic nature of the conjugates allows them to form micelles or nanogels that can carry drug payloads.[7]

-

Emulsifiers and Stabilizers: In the food and pharmaceutical industries, OSA-modified starches and proteins are used as highly effective emulsifiers to stabilize oil-in-water emulsions.[1][3][24] They create a stable interfacial layer around oil droplets, preventing coalescence.[23]

-

Bioconjugation: OSA can be used as a linker to attach drugs or imaging agents to antibodies, creating antibody-drug conjugates (ADCs). While other linker chemistries are more common for ADCs, the principle of modifying surface amines is fundamental.[21][22]

Conclusion

The reaction of 2-octenylsuccinic anhydride with amine compounds is a robust, versatile, and highly efficient method for modifying a vast array of molecules. Its utility in drug development and material science stems from its ability to impart amphiphilicity, alter solubility, and enable the formation of functional nanostructures. A thorough understanding of the reaction mechanism and the influence of critical process parameters, coupled with rigorous analytical characterization, is essential for designing and producing well-defined conjugates with desired properties. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this powerful chemical modification strategy.

References

-

The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. MDPI. [Link]

-

Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches. MDPI. [Link]

-

Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. PMC - NIH. [Link]

-

Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]

-

Study on the Synergistic Effect and Mechanism of Octenyl Succinic Anhydride-Modified Starch on the Stability of Myofibrillar Protein Emulsion. MDPI. [Link]

-

(PDF) Octenyl succinic anhydride starch and its polyelectrolyte complexes as stabilizers in Pickering emulsions. ResearchGate. [Link]

-

Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]

-

Schemes of chemical modification of polysaccharides with octenyl succinic anhydride (OSA). ResearchGate. [Link]

-

Amidation kinetics of succinic anhydride by amine-containing drugs. ResearchGate. [Link]

-

Analytical techniques for the determination of phenolic amine neurotransmitter conjugates. Life Sciences. [Link]

-

Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

-

Effects of Octenyl-Succinylated Chitosan—Whey Protein Isolated on Emulsion Properties, Astaxanthin Solubility, Stability, and Bioaccessibility. MDPI. [Link]

-

What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. ResearchGate. [Link]

-

Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes. PMC - NIH. [Link]

-

Enzymatic synthesis of N-succinyl chitosan-collagen peptide copolymer and its characterization. PubMed. [Link]

-

Novel approaches for the determination of biogenic amines in food samples. ResearchGate. [Link]

-

What Is Octenyl Succinic Anhydride Used For?. Ruqinba Chemical. [Link]

-

Effect of Octenyl Succinic Anhydride (OSA) Modified Starches on the Rheological Properties of Dough and Characteristic of the Gluten-Free Bread. MDPI. [Link]

-

Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections. MDPI. [Link]

-

Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. PMC - NIH. [Link]

-

Synthesis and characterization of N-succinyl-chitosan and its self-assembly of nanospheres. ResearchGate. [Link]

-

Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes. ResearchGate. [Link]

-

Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. ResearchGate. [Link]

-

Complexation between whey protein and octenyl succinic anhydride (OSA)-modified starch: Formation and characteristics of soluble complexes. PubMed. [Link]

-

Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State. NIH. [Link]

-

Modification of Octenyl Succinic Anhydride Starch by Grafting Folic Acid and its Potential as an Oral Colonic Delivery Carrier. ResearchGate. [Link]

-

Eco-friendly synthesis of chitosan and its medical application: from chitin extraction to nanoparticle preparation. PMC - PubMed Central. [Link]

-

Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]

-

Octenyl-succinylated inulin for the encapsulation and release of hydrophobic compounds. PubMed. [Link]

-

Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin. PubMed. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

-

Production and Application of Octenyl Succinic-Modified Starch as Fat Replacer: A Review of Established and Recent Research. Preprints.org. [Link]

-

Scheme for the synthesis of N-succinyl chitosan based on chitosan Bombyx mori. ResearchGate. [Link]

Sources

- 1. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Octenyl Succinic Anhydride (OSA) Modified Starches on the Rheological Properties of Dough and Characteristic of the Gluten-Free Bread [mdpi.com]

- 4. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Octenyl-succinylated inulin for the encapsulation and release of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches [mdpi.com]

- 18. Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pharmafocusamerica.com [pharmafocusamerica.com]

- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. preprints.org [preprints.org]

An In-Depth Technical Guide to the Theoretical Modeling of 2-Octenylsuccinic Anhydride Reactions

Abstract

2-Octenylsuccinic anhydride (OSA) is a pivotal reagent in the chemical modification of biopolymers, imparting amphiphilic properties to substrates such as starch and proteins for widespread applications in the food, pharmaceutical, and materials science industries.[1][2] A profound understanding of the underlying reaction mechanisms is paramount for optimizing reaction efficiency, controlling the degree of substitution, and tailoring the functional properties of the resulting bioconjugates. This technical guide provides a comprehensive exploration of the theoretical modeling approaches used to elucidate the reaction pathways of 2-Octenylsuccinic anhydride. We will delve into the quantum mechanical and molecular mechanics frameworks that form the bedrock of our understanding, offering researchers, scientists, and drug development professionals a robust guide to the computational prediction and analysis of these critical reactions.

Introduction to 2-Octenylsuccinic Anhydride and its Reactivity

2-Octenylsuccinic anhydride (OSA) is a cyclic dicarboxylic acid anhydride distinguished by a hydrophilic succinic anhydride ring and a hydrophobic C8 alkenyl chain.[2][3] This amphiphilic structure is the cornerstone of its utility, enabling it to act as a versatile modifying agent for a range of nucleophilic biopolymers. The primary reaction of OSA is the acylation of hydroxyl (-OH) and amino (-NH2) groups, leading to the formation of ester and amide linkages, respectively.[4][5]